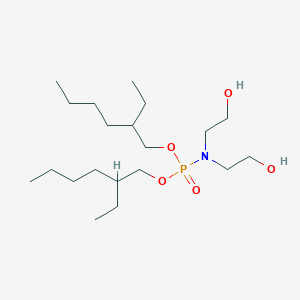
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of two 2-ethylhexyl groups, two hydroxyethyl groups, and a phosphoramidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 2-ethylhexanol with N,N-bis(2-hydroxyethyl)amine in the presence of a phosphoramidating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction temperature is maintained between 50-70°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The purification process may involve distillation, crystallization, or other separation techniques to isolate the compound from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the phosphoramidate group into a phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyethyl groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Halides, amines; reaction temperature50-100°C.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphoramidates.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and as an additive in lubricants and polymers.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The phosphoramidate group can also participate in phosphorylation reactions, modulating the activity of proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the 2-ethylhexyl groups.
Bis(2-ethylhexyl)amine: Contains 2-ethylhexyl groups but lacks the phosphoramidate and hydroxyethyl groups.
Bis(2-ethylhexyl)phthalate: Contains 2-ethylhexyl groups but has a different functional group (phthalate).
Uniqueness
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to the presence of both 2-ethylhexyl and hydroxyethyl groups along with the phosphoramidate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
125187-26-0 |
|---|---|
Molekularformel |
C20H44NO5P |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-[bis(2-ethylhexoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H44NO5P/c1-5-9-11-19(7-3)17-25-27(24,21(13-15-22)14-16-23)26-18-20(8-4)12-10-6-2/h19-20,22-23H,5-18H2,1-4H3 |
InChI-Schlüssel |
OCMADPQTQPMHLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(N(CCO)CCO)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


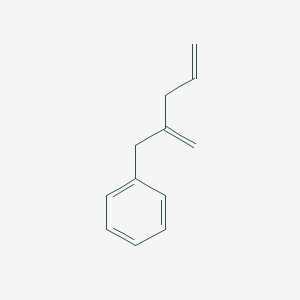

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
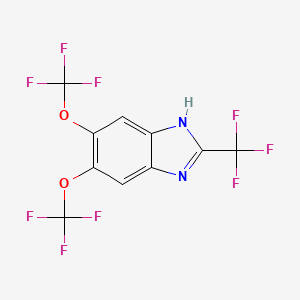

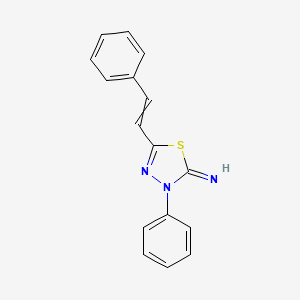
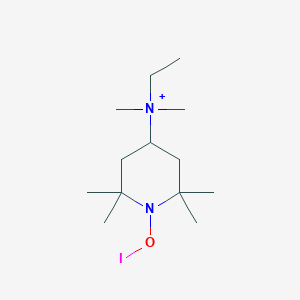
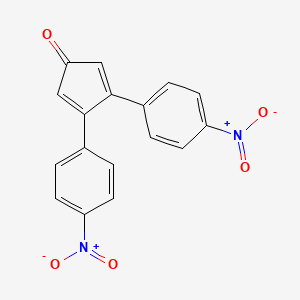
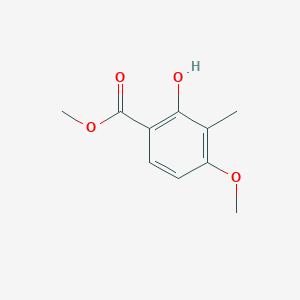
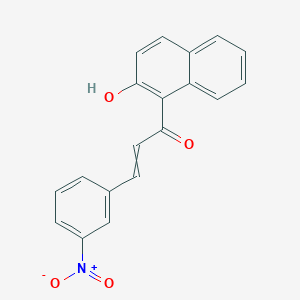
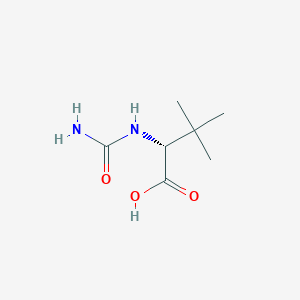

![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
